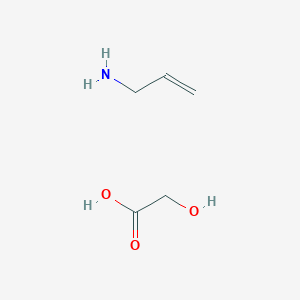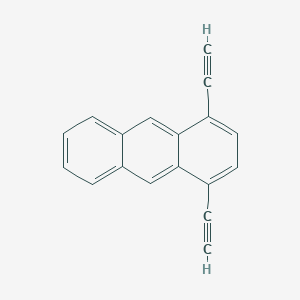
1,4-Diethynylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethynylanthracene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons It is characterized by the presence of two ethynyl groups attached to the 1 and 4 positions of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diethynylanthracene can be synthesized through several methods. One common approach involves the reaction of 9,10-dibromoanthracene with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide under a nitrogen atmosphere. The reaction mixture is typically refluxed for several hours, followed by purification using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for larger-scale production. This includes optimizing reaction conditions, using more efficient purification techniques, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diethynylanthracene undergoes various chemical reactions, including:
Diels-Alder Reactions: It can participate in Diels-Alder reactions with dienophiles, leading to the formation of cycloaddition products.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the terminal rings of the anthracene moiety.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve dienophiles such as benzyne derivatives under controlled temperature conditions.
Electrophilic Substitution: Common reagents include halogens and other electrophiles, often facilitated by catalysts or specific reaction conditions.
Major Products:
Cycloaddition Products: Resulting from Diels-Alder reactions, these products often exhibit unique structural and electronic properties.
Substituted Anthracenes: Formed through electrophilic substitution, these compounds can be further functionalized for various applications.
Scientific Research Applications
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors, contributing to the development of advanced electronic devices.
Organic Electronics: Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Sensors: The compound’s ability to undergo specific reactions makes it useful in the design of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism by which 1,4-Diethynylanthracene exerts its effects is primarily related to its electronic structure. The presence of ethynyl groups enhances the conjugation within the anthracene ring, leading to unique electronic properties. These properties facilitate interactions with other molecules, enabling various chemical reactions and applications. The compound’s reactivity is often influenced by the stabilization of intermediate species through conjugation .
Comparison with Similar Compounds
9,10-Diethynylanthracene: Similar in structure but with ethynyl groups at different positions, leading to different reactivity and applications.
1,4-Diethynylbenzene: Another related compound with ethynyl groups on a benzene ring, used in similar applications but with distinct electronic properties.
Uniqueness: 1,4-Diethynylanthracene stands out due to its specific substitution pattern on the anthracene ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and electronic devices.
Properties
CAS No. |
189034-94-4 |
|---|---|
Molecular Formula |
C18H10 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
1,4-diethynylanthracene |
InChI |
InChI=1S/C18H10/c1-3-13-9-10-14(4-2)18-12-16-8-6-5-7-15(16)11-17(13)18/h1-2,5-12H |
InChI Key |
COPGZQCNAPJRBQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C2=CC3=CC=CC=C3C=C12)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
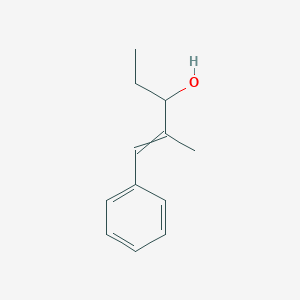
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
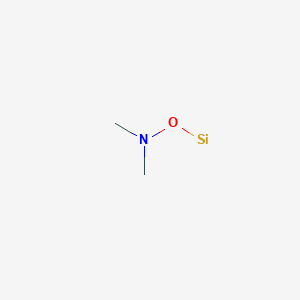

![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)

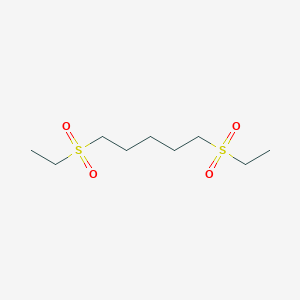
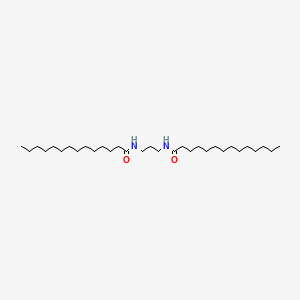
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
